2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that features a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core structure with a furan-2-carbonyl substituted piperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial and hemolytic activity . They have also shown inhibitory activities against TLR4 proteins , which play a crucial role in innate immune responses.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets (such as tlr4 proteins) and induce changes that lead to its antibacterial and hemolytic effects .
Biochemical Pathways
Given its potential antibacterial and hemolytic activities, it can be speculated that it may interfere with bacterial cell wall synthesis or disrupt cell membrane integrity, leading to cell lysis .
Pharmacokinetics
In silico pharmacokinetic profile prediction for similar compounds has been performed using swiss/adme, and all compounds investigated adhered to lipinski’s rule of five with slight deviation in molecular weight .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may result in the death of bacterial cells due to its potential antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic synthesisThe reaction conditions often involve the use of organic solvents such as ethanol or chloroform, and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts would be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the furan ring structure and have similar biological activities.
Benzothiazole derivatives: These compounds have a similar core structure and are used in various applications, including medicinal chemistry.
Piperazine derivatives: These compounds feature the piperazine moiety and are known for their pharmacological properties.
Uniqueness
2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c23-17(20-9-11-21(12-10-20)19(25)15-5-3-13-28-15)7-8-22-18(24)14-4-1-2-6-16(14)29(22,26)27/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCNUVDWPRMQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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